- Pyrimidine-morpholine-fused-ring compounds as PI3K inhibitors and their preparation, pharmaceutical compositions and use in the treatment of proliferative diseases, China, , ,
Cas no 944401-56-3 (5-Bromo-4-(trifluoromethyl)pyridin-2-amine)

944401-56-3 structure
Nombre del producto:5-Bromo-4-(trifluoromethyl)pyridin-2-amine
Número CAS:944401-56-3
MF:C6H4BrF3N2
Megavatios:241.008570671082
MDL:MFCD09864896
CID:835647
PubChem ID:28875348
5-Bromo-4-(trifluoromethyl)pyridin-2-amine Propiedades químicas y físicas
Nombre e identificación
-
- 5-Bromo-4-(trifluoromethyl)pyridin-2-amine
- 2-pyridinamine, 5-bromo-4-(trifluoromethyl)-
- 2-Amino-5-bromo-4-(trifluoromethyl)pyridine
- 2-AMINO-5-BROMO-4-TRIFLUOROMETHYLPYRIDINE
- 5-bromo-4-(trifluoromethyl)-2-pyridylamine
- 5-bromo-4--trifluoromethyl-pyridin-2-amine
- 5-Bromo-4-trifluoromethyl-pyridin-2-ylamine
- AEWYLVDLWQPJGW-UHFFFAOYSA-N
- BCP15317
- SBB051921
- BBL102623
- STL556426
- FD2103
- SB18622
- VP11845
- SC-8
- 5-Bromo-4-(trifluoromethyl)-2-pyridinamine (ACI)
- 5-Bromo-4-trifluoromethylpyridin-2-amine
- 5-Bromo-4-trifluoromethylpyridin-2-ylamine
- [5-Bromo-4-(trifluoromethyl)-2-pyridyl]amine
- SY013435
- AS-813/43501931
- DB-001216
- J-517056
- 2-amino-4-trifluoromethyl-5-bromopyridine
- 2-Amino-5-bromo-4-(trifluoromethyl)pyridine, 95%
- DTXSID80651731
- AKOS005063346
- MFCD09864896
- SCHEMBL857498
- Z1269205582
- A3256
- CS-M0294
- 944401-56-3
- EG-0018
- 5-bromo-4-(trifluoromethyl)-2-pyridinylamine
- EN300-269287
-
- MDL: MFCD09864896
- Renchi: 1S/C6H4BrF3N2/c7-4-2-12-5(11)1-3(4)6(8,9)10/h1-2H,(H2,11,12)
- Clave inchi: AEWYLVDLWQPJGW-UHFFFAOYSA-N
- Sonrisas: FC(C1C(Br)=CN=C(N)C=1)(F)F
Atributos calculados
- Calidad precisa: 239.951g/mol
- Carga superficial: 0
- XLogP3: 2.1
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 5
- Cuenta de enlace giratorio: 0
- Masa isotópica única: 239.951g/mol
- Masa isotópica única: 239.951g/mol
- Superficie del Polo topológico: 38.9Ų
- Recuento de átomos pesados: 12
- Complejidad: 161
- Recuento atómico isotópico: 0
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de unidades de unión covalente: 1
Propiedades experimentales
- Color / forma: No data available
- Denso: 1.79
- Punto de fusión: 72.0 to 76.0 deg-C
- Punto de ebullición: 243.9°C at 760 mmHg
- Punto de inflamación: 101.3±27.3 °C
- PSA: 38.91000
- Logp: 3.02630
5-Bromo-4-(trifluoromethyl)pyridin-2-amine Información de Seguridad
-
Símbolo:
- Promover:warning
- Palabra de señal:Warning
- Instrucciones de peligro: H315-H319
- Declaración de advertencia: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:1
- Código de categoría de peligro: 22-36
- Instrucciones de Seguridad: 24/25
-
Señalización de mercancías peligrosas:
- Nivel de peligro:IRRITANT
- Condiciones de almacenamiento:Keep in dark place,Inert atmosphere,2-8°C
5-Bromo-4-(trifluoromethyl)pyridin-2-amine PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1058688-25g |
5-Bromo-4-(trifluoromethyl)pyridin-2-amine |
944401-56-3 | 98% | 25g |
¥969.00 | 2024-04-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B75310-25g |
5-Bromo-4-(trifluoromethyl)pyridin-2-amine |
944401-56-3 | 97% | 25g |
¥2688.0 | 2022-10-09 | |
eNovation Chemicals LLC | Y1103618-5g |
5-Bromo-4-(Trifluoromethyl)-2-pyridylamine |
944401-56-3 | 95% | 5g |
$460 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ8253-1G |
5-bromo-4-(trifluoromethyl)pyridin-2-amine |
944401-56-3 | 95% | 1g |
¥ 1,920.00 | 2023-04-12 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 048313-500mg |
2-Amino-5-bromo-4-(trifluoromethyl)pyridine |
944401-56-3 | 95% | 500mg |
1006.0CNY | 2021-07-07 | |
Chemenu | CM120652-1g |
2-Amino-5-bromo-4-(trifluoromethyl)pyridine |
944401-56-3 | 97% | 1g |
$138 | 2021-08-06 | |
Matrix Scientific | 048313-500mg |
2-Amino-5-bromo-4-(trifluoromethyl)pyridine, 95% |
944401-56-3 | 95% | 500mg |
$62.00 | 2021-06-27 | |
Chemenu | CM120652-10g |
2-Amino-5-bromo-4-(trifluoromethyl)pyridine |
944401-56-3 | 97% | 10g |
$667 | 2021-08-06 | |
eNovation Chemicals LLC | D547941-25g |
5-broMo-4-(trifluoroMethyl)-2-pyridylaMine |
944401-56-3 | 97%+ | 25g |
$1420 | 2024-05-24 | |
eNovation Chemicals LLC | Y1291150-10g |
2-Amino-5-bromo-4-(trifluoromethyl)pyridine |
944401-56-3 | 98% | 10g |
$95 | 2024-06-07 |
5-Bromo-4-(trifluoromethyl)pyridin-2-amine Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ; 2 h, rt
Referencia
- Pyrimidine derivatives used as PI-3 kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ; 2 h, rt
Referencia
- Pyrazolyl pyrrolinones and their use as herbicides, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 5 °C → rt
1.2 Reagents: Water
1.2 Reagents: Water
Referencia
- Preparation of oxadiazolopyridine derivatives for use as ghrelin o-acyl transferase (GOAT) inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ; 2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
Referencia
- Mechanistic target of rapamycin signaling pathway inhibitors, therapeutic applications, and preparation, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ; 2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water
Referencia
- Preparation of imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines as PI-3 kinase inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; 2 h, 0 °C; 30 min, 3 °C → 20 °C
1.2 Reagents: Sodium thiosulfate pentahydrate Solvents: Water ; 10 min, 20 °C; 1 h, 20 °C
1.2 Reagents: Sodium thiosulfate pentahydrate Solvents: Water ; 10 min, 20 °C; 1 h, 20 °C
Referencia
- Manufacturing process for pyrimidine derivatives, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ; overnight, rt
Referencia
- Preparation of pyrimidine compounds as PI3K inhibitors, China, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 0.5 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium thiosulfate Solvents: Water
Referencia
- High selectivity substituted pyrimidine PI3K inhibitor, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ; 2 h, rt
Referencia
- Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating CancerACS Medicinal Chemistry Letters, 2011, 2(10), 774-779,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ; 0 °C; 2 h, 25 °C
Referencia
- Preparation of triazine compounds as antitumor agent, China, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ; 2 h, rt
Referencia
- Pyridine derivatives as PI3K inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ; 2 h, rt
Referencia
- Preparation of pyrrolone derivatives as herbicides, World Intellectual Property Organization, , ,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ; rt
Referencia
- Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1,2,4]triazine derivativesBioorganic & Medicinal Chemistry Letters, 2020, 30(12),,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; 0 °C; 0.5 h, 0 °C → rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
Referencia
- Preparation of pyrimidine derivatives as PI3K inhibitors, China, , ,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ; 2 h, rt
Referencia
- Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agentsEuropean Journal of Medicinal Chemistry, 2016, 108, 644-654,
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ; rt; 1 h, rt
Referencia
- Preparation of substituted pyrimidines as PI3K kinase inhibitors useful in the treatment of cancer, China, , ,
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ; rt; 6 h, rt
Referencia
- Quinazolines and azaquinazolines as dual inhibitors of RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/mTOR pathways and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 19
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ; 2 h, rt
Referencia
- Preparation of dimorpholinopyrimidines for inhibiting hamartoma tumor cells, World Intellectual Property Organization, , ,
Métodos de producción 20
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ; 0 °C; 3 h, rt
Referencia
- Preparation of triazine compounds as kinase inhibitors for treating PI3K/mTOR pathway related disorders, World Intellectual Property Organization, , ,
5-Bromo-4-(trifluoromethyl)pyridin-2-amine Raw materials
5-Bromo-4-(trifluoromethyl)pyridin-2-amine Preparation Products
5-Bromo-4-(trifluoromethyl)pyridin-2-amine Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:944401-56-3)5-Bromo-4-(trifluoromethyl)pyridin-2-amine
Número de pedido:A844950
Estado del inventario:in Stock
Cantidad:100g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 07:04
Precio ($):413.0
5-Bromo-4-(trifluoromethyl)pyridin-2-amine Literatura relevante
-
Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
944401-56-3 (5-Bromo-4-(trifluoromethyl)pyridin-2-amine) Productos relacionados
- 106447-97-6(2-Amino-4-(trifluoromethyl)pyridine)
- 22123-09-7(6-Methyl-4-(trifluoromethyl)pyrid-2-yl hydrazine)
- 89570-84-3(2-Hydrazinyl-4-(trifluoromethyl)pyridine)
- 74784-70-6(5-(Trifluoromethyl)pyridin-2-amine)
- 183610-70-0(3-(trifluoromethyl)pyridin-2-amine)
- 211449-19-3(4-(Trifluoromethyl)quinolin-2-amine)
- 107867-51-6(5-(Trifluoromethyl)pyridine-2,3-diamine)
- 130171-52-7(4-(Trifluoromethyl)pyridine-2,6-diamine)
- 651055-83-3(6-Phenanthridinamine, 8-(trifluoromethyl)-)
- 883498-68-8(2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine)
Proveedores recomendados
atkchemica
(CAS:944401-56-3)5-Bromo-4-(trifluoromethyl)pyridin-2-amine

Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe
Suzhou Senfeida Chemical Co., Ltd
(CAS:944401-56-3)2-AMINO-5-BROMO-4-TRIFLUOROMETHYLPYRIDINE

Pureza:99.9%
Cantidad:200kg
Precio ($):Informe